8-methylquinoline-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

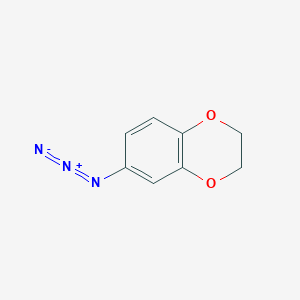

8-Methylquinoline-2-carbaldehyde is a chemical compound with the formula C11H9NO . It has a molecular weight of 171.20 .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-methylquinoline-2-carbaldehyde, has been a topic of interest in recent years . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 8-methylquinoline-2-carbaldehyde consists of a quinoline core with a methyl group at the 8th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis

Quinoline derivatives, including 8-methylquinoline-2-carbaldehyde, are known to undergo various chemical reactions . They can form salts with acids and undergo both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

8-Methylquinoline-2-carbaldehyde is a powder at room temperature . It has a melting point of 81-83°C .Aplicaciones Científicas De Investigación

Drug Discovery

Quinoline, the core structure of 8-methylquinoline-2-carbaldehyde, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Biological and Pharmaceutical Activities

Numerous natural products and synthetic derivatives incorporating a quinoline scaffold exhibit a broad range of biological and pharmaceutical activities . These include anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound due to its versatile applications .

Synthesis of Bioactive Compounds

8-methylquinoline-2-carbaldehyde can be used in the synthesis of bioactive compounds. For instance, Ghodile et al. developed a novel class of compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .

Green Chemistry

Quinoline synthesis approaches have been modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols . This aligns with the current societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

Microwave and Ultraviolet Irradiation-Promoted Synthesis

Quinoline and its analogs can be synthesized using microwave and ultraviolet irradiation-promoted synthesis . This method utilizes eco-friendly and safe reusable catalysts .

Mecanismo De Acción

Target of Action

8-Methylquinoline-2-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to interact with a wide range of metal ions, forming four- and six-covalent complexes

Result of Action

One derivative of quinoline showed potent antifungal and antibacterial results

Action Environment

The synthesis of quinoline derivatives has been reported to involve various reaction protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These protocols suggest that the synthesis and potentially the action of 8-methylquinoline-2-carbaldehyde could be influenced by various environmental factors.

Safety and Hazards

Direcciones Futuras

While the specific future directions for 8-methylquinoline-2-carbaldehyde are not mentioned in the retrieved papers, research in the field of quinoline derivatives is ongoing, with a focus on developing novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Additionally, the use of nanotechnology in drug delivery systems is a promising area of future research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 8-methylquinoline-2-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylpyridine", "2-bromoacetophenone", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Chloroform", "Sodium sulfate", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Sodium sulfite", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate", "Acetone", "Sodium carbonate", "Methanol", "Formic acid", "Ammonium chloride", "Ammonium hydroxide", "Hydrogen peroxide", "Sodium bisulfite" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide", "2-methylpyridine is reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide.", "Step 2: Reduction of 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide", "2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is reduced with sodium borohydride in acetic acid to form 2-methyl-1-(2-hydroxy-2-phenylethyl)pyridinium bromide.", "Step 3: Formation of 8-methylquinoline-2-carbaldehyde", "2-methyl-1-(2-hydroxy-2-phenylethyl)pyridinium bromide is treated with chloroform and sodium sulfate to form 8-methylquinoline-2-carbaldehyde.", "Step 4: Purification of 8-methylquinoline-2-carbaldehyde", "The crude product is purified by recrystallization from ethanol.", "Step 5: Optional steps for further purification", "The product can be further purified by treatment with hydrochloric acid, sodium nitrite, copper sulfate, sodium acetate, and sodium sulfite, followed by washing with water, sulfuric acid, sodium hydroxide, and water.", "Step 6: Final purification", "The purified product is treated with potassium permanganate in acetone, followed by treatment with sodium carbonate and methanol, and finally with formic acid, ammonium chloride, ammonium hydroxide, hydrogen peroxide, and sodium bisulfite to obtain the final product, 8-methylquinoline-2-carbaldehyde." ] } | |

Número CAS |

38462-77-0 |

Nombre del producto |

8-methylquinoline-2-carbaldehyde |

Fórmula molecular |

C11H9NO |

Peso molecular |

171.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.